5-Fluoro-[1,3]thiazolo[5,4-b]pyridine
Description
Significance of theselvita.comresearchgate.netThiazolo[5,4-b]pyridine Core in Academic Discovery
The selvita.comresearchgate.netthiazolo[5,4-b]pyridine (B1319707) scaffold is recognized as a privileged structure in medicinal chemistry. nih.gov Its structural similarity to biologically crucial purine (B94841) systems makes it a versatile framework for designing molecules that can interact with a wide array of biological targets. nih.govresearchgate.net This core is a key component in the development of various kinase inhibitors, which are critical in oncology and immunology research. nih.govresearchgate.net
Derivatives of the thiazolo[5,4-b]pyridine skeleton have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this heterocyclic system. nih.govresearchgate.net Research has identified compounds based on this scaffold with activities such as:
Phosphoinositide 3-kinase (PI3K) inhibitors nih.gov
c-KIT inhibitors for overcoming imatinib (B729) resistance nih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors nih.gov
S1P1 and S1P5 receptor agonists nih.govresearchgate.net
Histamine H3 receptor antagonists nih.govresearchgate.net
DNA gyrase B inhibitors nih.govresearchgate.net
Anticancer agents nih.govactascientific.com
Glucokinase activators nih.govresearchgate.net
The versatility of the thiazolo[5,4-b]pyridine core allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov The synthesis of this scaffold and its derivatives is well-documented, providing accessible routes for further investigation and development. nih.govnih.gov
Table 1: Investigated Biological Activities of Thiazolo[5,4-b]pyridine Derivatives
| Biological Target/Activity | Therapeutic Area |
|---|---|
| Kinase Inhibition (PI3K, c-KIT, EGFR-TK) | Oncology, Inflammation |
| S1P1/S1P5 Agonism | Autoimmune Diseases |
| H3 Receptor Antagonism | Neurological Disorders |
| DNA Gyrase B Inhibition | Antibacterial |
| Glucokinase Activation | Diabetes |
Rationale for Fluorine Introduction at the C-5 Position
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle but significant modifications to a molecule's profile. nih.govresearchgate.netresearchgate.net
The rationale for introducing a fluorine atom at the C-5 position of the thiazolo[5,4-b]pyridine core is multifaceted and scientifically driven:
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at the C-5 position can block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability. tandfonline.comnih.gov
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups. nih.gov This can influence a compound's solubility, membrane permeability, and binding interactions with its target protein. researchgate.netrsc.org
Enhanced Target Binding: The fluorine atom can participate in favorable interactions, such as hydrogen bonds with amide residues in proteins, which can enhance binding affinity and potency. researchgate.netrsc.org It can also alter the conformation of the molecule to better fit into a protein's active site. researchgate.net
Table 2: Key Properties of Fluorine in Drug Design
| Property | Consequence in Molecular Design |
|---|---|
| High Electronegativity | Alters pKa, dipole moment, and binding interactions |
| Strong C-F Bond | Increases metabolic stability, blocks oxidative metabolism |
| Small van der Waals Radius | Acts as a bioisostere for hydrogen with minimal steric impact |
| Lipophilicity Modulation | Can increase lipophilicity, affecting membrane permeability |
Scope and Research Objectives for 5-Fluoro-selvita.comresearchgate.netthiazolo[5,4-b]pyridine Investigations
The primary objective for investigating 5-Fluoro- selvita.comresearchgate.netthiazolo[5,4-b]pyridine is to systematically evaluate the impact of C-5 fluorination on the known biological activities of the parent scaffold and to explore the potential for novel therapeutic applications.
The scope of research would encompass several key areas:
Chemical Synthesis: Development and optimization of synthetic routes to produce 5-Fluoro- selvita.comresearchgate.netthiazolo[5,4-b]pyridine and its derivatives in sufficient quantities for biological evaluation.
In Vitro Biological Screening: Testing the compound against a panel of kinases and other biological targets for which the parent scaffold has shown activity. This would quantify any changes in potency and selectivity resulting from the fluorine substitution.
Pharmacokinetic Profiling: Conducting studies to determine the metabolic stability, solubility, and permeability of the fluorinated compound compared to its non-fluorinated counterpart.
Computational Modeling: Utilizing molecular docking and other computational tools to predict and rationalize the binding modes of 5-Fluoro- selvita.comresearchgate.netthiazolo[5,4-b]pyridine with its biological targets, providing insight into the role of the fluorine atom in molecular recognition.
The ultimate goal of these investigations is to determine if the strategic placement of a fluorine atom on the thiazolo[5,4-b]pyridine core can lead to the development of a superior drug candidate with an improved efficacy, safety, and pharmacokinetic profile.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWMJXVFAAKPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine
Historical and Current Approaches torsc.orgnih.govThiazolo[5,4-b]pyridine Synthesis
The synthesis of the parent rsc.orgnih.govthiazolo[5,4-b]pyridine (B1319707) scaffold has been approached through various classical and modern synthetic strategies. Historically, the construction of this fused heterocyclic system often involved multi-step sequences, typically building the thiazole (B1198619) ring onto a pre-functionalized pyridine (B92270) derivative.
One of the foundational methods involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with a thiocyanate (B1210189) source, such as potassium thiocyanate. This reaction forms a 2-aminothiazolo[5,4-b]pyridine (B1330656) intermediate which can be further modified. nih.govnih.gov Another established route utilizes the cyclization of 2-mercaptopyridin-3-amine with various reagents.
More contemporary approaches focus on improving efficiency and yield. For instance, a one-step synthesis has been developed from an appropriately substituted chloronitropyridine and a thioamide or thiourea (B124793). researchgate.net This method allows for the preparation of a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also become instrumental in functionalizing the thiazolo[5,4-b]pyridine core, enabling the introduction of various aryl and heteroaryl substituents. nih.gov The development of efficient catalysts has been crucial for the successful coupling of heterocyclic substrates. nih.govorganic-chemistry.org
Targeted Synthesis of 5-Fluoro-rsc.orgnih.govthiazolo[5,4-b]pyridine
The introduction of a fluorine atom at the 5-position of the thiazolo[5,4-b]pyridine core requires specific synthetic design, either by employing a pre-fluorinated precursor or by direct fluorination of the heterocyclic system.
Strategies for Fluorination of the Pyridine Moiety
Direct fluorination of the pyridine ring, especially at the meta-position, can be challenging due to the electron-deficient nature of the ring. However, several strategies have been developed for the synthesis of fluorinated pyridines that can serve as precursors.
One effective method involves the nucleophilic aromatic substitution (SNAr) on activated pyridine rings. For instance, the direct fluorination of a pyridine N-oxide has been successfully demonstrated for the synthesis of meta-fluorinated pyridines. nih.govrsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.govsnmjournals.org This aminopyridine is a key precursor for the target molecule.
Another approach is the use of electrophilic fluorinating agents, such as Selectfluor®, which has been used for the selective fluorination of 2-aminopyrimidine (B69317) derivatives in the presence of a silver catalyst. rsc.org While not directly on a pyridine, this demonstrates a viable strategy for fluorinating nitrogen-containing heterocycles. Rhodium(III)-catalyzed C-H functionalization has also emerged as a method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov
Precursor Design and Synthesis for 5-Fluoro-rsc.orgnih.govthiazolo[5,4-b]pyridine
The most direct approach to synthesizing 5-Fluoro- rsc.orgnih.govthiazolo[5,4-b]pyridine involves the use of a pre-fluorinated pyridine precursor. Based on the common synthetic routes for the thiazolo[5,4-b]pyridine core, a key precursor would be a 3-amino-2-chloro-5-fluoropyridine or a related derivative.
The synthesis of such precursors can be achieved through various methods. For example, 3-fluoro-4-aminopyridine can be synthesized from 3-fluoropyridine (B146971) through a sequence of oxidation, nitration, and reduction. google.com Alternatively, direct radiofluorination of pyridine N-oxides provides a route to [18F]3-fluoro-4-aminopyridine. nih.govsnmjournals.org The synthesis of fluorinated 2-aminopyridines has also been achieved through an environmentally benign multi-component reaction involving 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org
Once the appropriately fluorinated aminopyridine is obtained, it can be converted into the necessary starting material for the thiazole ring formation. For instance, a 3-amino-5-fluoropyridine (B1296810) could be halogenated at the 2-position to yield a 3-amino-2-halo-5-fluoropyridine, a versatile precursor for cyclization reactions.
A plausible synthetic route starting from a commercially available fluorinated pyridine is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 2,5-Difluoropyridine | Ammonia | High temperature and pressure | 2-Amino-5-fluoropyridine |
| 2 | 2-Amino-5-fluoropyridine | N-Chlorosuccinimide (NCS) | Acetonitrile | 2-Amino-3-chloro-5-fluoropyridine |
| 3 | 2-Amino-3-chloro-5-fluoropyridine | Potassium thiocyanate | Acetic acid | 5-Fluoro- rsc.orgnih.govthiazolo[5,4-b]pyridin-2-amine |
| 4 | 5-Fluoro- rsc.orgnih.govthiazolo[5,4-b]pyridin-2-amine | Sodium nitrite, HBr/H2O | Copper(I) bromide | 2-Bromo-5-fluoro- rsc.orgnih.govthiazolo[5,4-b]pyridine |
| 5 | 2-Bromo-5-fluoro- rsc.orgnih.govthiazolo[5,4-b]pyridine | Hydrogen | Palladium on carbon | 5-Fluoro- rsc.orgnih.govthiazolo[5,4-b]pyridine |
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-Fluoro- rsc.orgnih.govthiazolo[5,4-b]pyridine. Key reactions in the synthetic sequence, such as the thiazole ring formation and any cross-coupling reactions, require careful tuning of parameters.
For the cyclization step to form the thiazole ring, temperature, solvent, and the nature of the catalyst or reagent are critical. For instance, in the synthesis of thiazolopyrimidines, temperature control was found to be essential for the success of a one-pot procedure. researchgate.net
In Suzuki-Miyaura cross-coupling reactions involving heterocyclic substrates, the choice of catalyst, ligand, base, and solvent system significantly impacts the yield. The use of highly water-soluble catalysts and rationally designed reaction parameters, including the presence of water, can lead to quantitative yields. nih.gov For challenging couplings of nitrogen heterocycles, specific palladium/phosphine (B1218219) catalyst systems have been developed to achieve high efficiency. organic-chemistry.org The enhancement of catalytic activity in Suzuki coupling can also be achieved through modifications of the catalyst support and promotion of electron transfer. researchgate.net
Novel Synthetic Routes and Cascade Methodologies
Recent advancements in organic synthesis have led to the development of novel and more efficient routes to heterocyclic compounds, including the thiazolo[5,4-b]pyridine core. These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation.
One-Pot and Multicomponent Reactions Towards the Thiazolo[5,4-b]pyridine Core
One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyridine and fused pyridine systems. dmed.org.ua For the thiazolo[5,4-b]pyridine system, a one-pot synthesis from a chloronitropyridine and a thioamide or thiourea has been reported. researchgate.net
Furthermore, cascade reactions have been employed to construct highly functionalized thiazolo-fused pyridines. A five-component cascade reaction has been developed for the synthesis of thiazolo[3,2-a]pyridine derivatives, showcasing the power of this approach for building molecular complexity in a single step. rsc.org While not directly for the [5,4-b] isomer, this methodology highlights the potential for developing similar cascade reactions for the target scaffold. The Friedländer annulation, a classic reaction for quinoline (B57606) synthesis, has also been adapted for the solid-phase synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives, demonstrating the versatility of established reactions in modern synthetic strategies. nih.gov
Stereoselective Synthesis of Chiral Derivatives of 5-Fluoro-researchgate.netresearchgate.netthiazolo[5,4-b]pyridine
A comprehensive review of the scientific literature reveals a notable gap in the specific area of stereoselective synthesis targeting chiral derivatives of 5-Fluoro- researchgate.netresearchgate.netthiazolo[5,4-b]pyridine. While synthetic methods for various thiazolopyridine analogues have been reported, detailed research findings, including specific catalysts, reaction conditions, and data on enantiomeric or diastereomeric excess for the 5-fluoro substituted scaffold, are not extensively documented in the available literature.
General strategies for the asymmetric synthesis of related heterocyclic systems often employ chiral catalysts, chiral auxiliaries, or chiral starting materials to induce stereoselectivity. Methodologies such as asymmetric hydrogenation, transition-metal catalyzed cross-coupling reactions with chiral ligands, and organocatalyzed reactions are common approaches in the synthesis of chiral heterocycles. However, the application of these techniques to produce chiral derivatives of 5-Fluoro- researchgate.netresearchgate.netthiazolo[5,4-b]pyridine, along with corresponding data tables of research findings, is not presently available in published studies.
The development of such stereoselective methods would be a significant advancement, enabling the synthesis of specific enantiomers or diastereomers of 5-Fluoro- researchgate.netresearchgate.netthiazolo[5,4-b]pyridine derivatives. This would, in turn, facilitate more detailed investigations into their structure-activity relationships (SAR) and allow for a more precise understanding of their interactions with biological targets. Future research in this domain is necessary to establish and optimize synthetic routes for accessing these potentially valuable chiral compounds.
Advanced Structural Characterization and Spectroscopic Analysis of 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine (B1319707), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, their connectivity, and spatial relationships.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the aromatic region of the spectrum for 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine, COSY correlations would be expected between the protons on the pyridine (B92270) ring, aiding in their unambiguous assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the proton on the thiazole (B1198619) ring would show correlations to carbons in the pyridine ring, confirming the fused ring system.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, even if they are not directly coupled. This can provide valuable information about the three-dimensional structure and conformation of derivatives.
Table 1: Representative 2D NMR Data for 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine (Note: The following data is hypothetical and for illustrative purposes.)
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| 8.5 (H-7) | 145.0 (C-7) | 7.5 (H-6) | 150.0 (C-5), 115.0 (C-5a) |
| 7.5 (H-6) | 120.0 (C-6) | 8.5 (H-7) | 160.0 (C-7a) |
| 9.0 (H-2) | 155.0 (C-2) | - | 160.0 (C-7a), 115.0 (C-5a) |
Table 2: Representative ¹⁹F NMR Data for 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine (Note: The following data is hypothetical and for illustrative purposes.)
| Parameter | Value |
| ¹⁹F Chemical Shift (ppm) | -120.0 |
| ³JF-H6 (Hz) | 8.0 |
| ⁴JF-H7 (Hz) | 2.5 |
| ¹JF-C5 (Hz) | -250.0 |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Table 3: Representative Crystallographic Data for 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine (Note: The following data is hypothetical and for illustrative purposes.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.50 |
| b (Å) | 12.20 |
| c (Å) | 15.10 |
| Bond Length C-F (Å) | 1.35 |
| Bond Length C-S (Å) | 1.75 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. For 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine, HRMS would confirm the elemental composition and serve as a crucial piece of evidence for its identity.
Table 4: Representative HRMS Data for 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine (Note: The following data is hypothetical and for illustrative purposes.)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 171.0128 | 171.0125 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. The vibrational modes of 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine would include characteristic C-H, C=N, C=C, and C-S stretching and bending frequencies. The C-F stretching vibration would also be a prominent feature in the IR and Raman spectra. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of the observed vibrational bands.
Table 5: Representative Vibrational Spectroscopy Data for 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine (Note: The following data is hypothetical and for illustrative purposes.)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretch |
| 1250-1000 | C-F stretch |
| 850-750 | Aromatic C-H bend |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment
Chiroptical spectroscopy, which includes circular dichroism (CD) and optical rotatory dispersion (ORD), is used to determine the stereochemistry of chiral molecules. The parent compound, 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center is introduced into a derivative of this compound, these techniques would be essential for determining its absolute configuration.
Computational and Theoretical Studies on 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful computational techniques used to investigate the electronic structure and properties of molecules. These methods provide a detailed understanding of electron distribution, molecular orbital energies, and other parameters that are crucial for predicting chemical reactivity and molecular behavior.
Molecular orbital (MO) analysis provides fundamental insights into the chemical bonding and reactivity of a molecule. For 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine (B1319707), DFT calculations can be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.
Electrostatic potential (ESP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution on the molecular surface, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas). For 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine, the ESP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding and interactions with electrophiles. The fluorine atom, being highly electronegative, would also contribute significantly to the electrostatic potential, influencing intermolecular interactions.
Table 1: Illustrative Molecular Orbital Properties of 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine (Hypothetical Data)
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from quantum chemical calculations. Actual values would require specific DFT or ab initio computations.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org A smaller energy gap between the HOMO and LUMO generally implies higher reactivity. nih.gov For 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine, FMO theory can be used to predict its behavior in various chemical reactions.
The distribution of the HOMO and LUMO across the molecule is critical. If the HOMO is localized on the thiazole (B1198619) ring, this region would be the primary site for electrophilic attack. If the LUMO is concentrated around the pyridine (B92270) ring, this would be the likely site for nucleophilic attack. The presence of the fluorine atom can modulate the energies and distributions of these frontier orbitals, thereby fine-tuning the reactivity of the entire molecule. Computational studies on related thiazole derivatives have shown that the introduction of electron-withdrawing or -donating groups can significantly alter the HOMO-LUMO gap and the orbital distributions, leading to predictable changes in reactivity. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or nucleic acid. These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.
The thiazolo[5,4-b]pyridine scaffold is a common feature in many kinase inhibitors. rjptonline.orgnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Molecular docking studies can predict how 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine might bind to the active site of a specific kinase.
Docking simulations would typically place the 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine molecule into the ATP-binding pocket of the target kinase. The program then calculates the most favorable binding orientation and conformation based on a scoring function that estimates the binding free energy. The fluorine atom can play a critical role in these interactions, potentially forming favorable halogen bonds or other non-covalent interactions with the protein residues, thereby enhancing binding affinity and selectivity. For instance, studies on other fluorinated kinase inhibitors have demonstrated the importance of the fluorine atom in achieving potent and selective inhibition.
Table 2: Illustrative Docking Results for 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine with a Hypothetical Kinase
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -8.5 | Estimated strength of the ligand-protein interaction |
| Key Interacting Residues | Lys76, Glu91, Leu148 | Amino acids in the active site forming key interactions |
| Types of Interactions | Hydrogen bonds, Halogen bonds, Hydrophobic interactions | The nature of the forces stabilizing the complex |
Note: The data in this table is for illustrative purposes and represents typical outputs from a molecular docking study.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-target complex over time. An MD simulation would treat the atoms of the system as classical particles and solve Newton's equations of motion to simulate their movement.
For 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine bound to a kinase, an MD simulation could reveal the stability of the binding pose predicted by docking. It can also shed light on the conformational changes in both the ligand and the protein upon binding. Understanding the dynamic behavior is crucial as it can reveal alternative binding modes and provide a more accurate estimation of the binding free energy. The conformational landscape of the unbound ligand can also be explored to understand its flexibility and the energetic cost of adopting the bioactive conformation.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. These predictions are highly valuable as they can aid in the characterization of newly synthesized compounds and help in the interpretation of experimental data.
Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine. Comparing the predicted spectrum with the experimentally measured one can provide confidence in the accuracy of the computational model and the structural assignment of the synthesized compound.
Similarly, the vibrational frequencies can be calculated using DFT, which can then be used to simulate the infrared (IR) spectrum. These calculated frequencies can be compared with experimental IR data to identify characteristic vibrational modes of the 5-Fluoro- rjptonline.orgwikipedia.orgthiazolo[5,4-b]pyridine molecule. Furthermore, NMR chemical shifts can be computed and compared with experimental NMR data to aid in the structural elucidation. researchgate.net
Table 3: Comparison of Predicted and (Hypothetical) Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Experimental Value |
| UV-Vis λmax (nm) | 285, 320 | 288, 325 |
| Major IR Peak (cm⁻¹) | 1610 (C=N stretch) | 1605 (C=N stretch) |
| ¹H NMR (ppm, pyridine H) | 7.8, 8.5 | 7.9, 8.6 |
| ¹⁹F NMR (ppm) | -115 | -118 |
Note: This table provides an illustrative comparison. The predicted values are typical outputs from computational chemistry software, and the experimental values are hypothetical.
Structure Activity Relationship Sar and Mechanistic Investigations of 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine Derivatives in in Vitro Biological Systems
Design and Synthesis of Structure-Activity Relationship (SAR) Libraries based on 5-Fluoro-nih.govresearchgate.netthiazolo[5,4-b]pyridine Scaffold
The generation of SAR libraries for the thiazolo[5,4-b]pyridine (B1319707) core typically involves multi-step synthetic sequences designed to allow for diversification at key positions of the scaffold. nih.gov While literature specifically detailing the synthesis of a 5-fluoro substituted library is limited, the general strategies are applicable. A common approach begins with a suitably substituted pyridine (B92270) precursor. For instance, a seven-step synthesis has been employed to produce 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines. nih.gov This route involves key steps such as the formation of the thiazole (B1198619) ring from a substituted 2-chloropyridine, followed by functionalization using modern cross-coupling reactions like the Suzuki coupling to introduce aryl or heteroaryl diversity. nih.govnih.gov
The design rationale for these libraries often involves a pharmacophore splicing or scaffold hopping approach. nih.govrsc.orgnih.gov In the development of kinase inhibitors, for example, different substituents are strategically placed to interact with specific regions of the ATP-binding pocket, such as the hinge region, the DFG motif, and the solvent-exposed region. nih.gov For GPCR modulators, library design focuses on introducing moieties that can occupy both orthosteric and allosteric binding sites to fine-tune agonist or antagonist activity. The synthesis of S1P1 agonists based on the thiazolo[5,4-b]pyridine scaffold involved the exploration of various small lipophilic groups to enhance potency, demonstrating a clear strategy of iterative library refinement to improve biological activity. nih.gov
Evaluation of In Vitro Biological Activities and Binding Affinities
Derivatives of the thiazolo[5,4-b]pyridine scaffold have been evaluated against several important classes of drug targets.
The thiazolo[5,4-b]pyridine core is a well-established scaffold for kinase inhibitors, with different substitution patterns directing selectivity towards specific kinases. nih.gov
Phosphoinositide 3-Kinase (PI3K): A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed as PI3K inhibitors. nih.gov Enzymatic assays revealed that several analogues exhibit potent, low-nanomolar inhibitory activity against PI3Kα. nih.gov SAR studies highlighted the importance of a sulfonamide functionality for activity. For instance, a derivative featuring a 2,4-difluorophenyl sulfonamide (Compound 19a ) showed an IC₅₀ of 3.6 nM against PI3Kα. nih.gov This compound also demonstrated potent inhibition of PI3Kγ and PI3Kδ, with reduced activity against the PI3Kβ isoform. nih.gov
c-KIT: To overcome resistance to existing therapies like imatinib (B729), novel thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated as c-KIT inhibitors. nih.gov SAR studies led to the identification of compounds with significant enzymatic inhibitory activity. One potent derivative, 6r , not only inhibited wild-type c-KIT but was also highly effective against the imatinib-resistant V560G/D816V double mutant, with an IC₅₀ of 4.77 μM. nih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): In a recent effort to target resistance mutations in non-small cell lung cancer, a novel series of thiazolo[5,4-b]pyridine analogues were developed as EGFR-TK inhibitors. nih.gov A lead compound from this series, which incorporates a 2,5-difluorobenzenesulfonamide (B47507) moiety, displayed remarkable potency with IC₅₀ values of 0.010 μM against the HCC827 cell line (EGFR exon 19 deletion) and 0.08 μM against the NCI-H1975 cell line (L858R/T790M mutation). nih.gov
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): While the direct 5-Fluoro- nih.govresearchgate.netthiazolo[5,4-b]pyridine scaffold has not been extensively reported as a DYRK1A inhibitor, related heterocyclic systems such as thiazolo[5,4-f]quinazolines have been shown to be highly potent inhibitors of DYRK1A and DYRK1B. researchgate.netmdpi.com Several compounds from these series displayed single-digit nanomolar or subnanomolar IC₅₀ values, highlighting the potential of fused thiazole systems to target this kinase. mdpi.com
Table 1: In Vitro Kinase Inhibition by Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (μM) | Source(s) |
|---|---|---|---|---|---|
| 19a | PI3Kα | 3.6 | - | - | nih.gov |
| 19b | PI3Kα | 4.6 | - | - | nih.gov |
| 19c | PI3Kα | 8.0 | - | - | nih.gov |
| 6r | c-KIT (V560G/D816V) | - | - | 4.77 | nih.gov |
| 10k | EGFR-TK | - | HCC827 | 0.010 | nih.gov |
| 10k | EGFR-TK | - | NCI-H1975 | 0.08 | nih.gov |
Sphingosine-1-Phosphate Receptor 1/5 (S1P1/S1P5) Agonists: The thiazolo[5,4-b]pyridine scaffold has been successfully optimized to yield potent and selective S1P1/S1P5 dual agonists. nih.gov These compounds are of interest for their immunomodulatory effects. The development candidate AMG 369 (1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid) is a potent S1P1 and S1P5 agonist with EC₅₀ values of 0.4 nM and 1.1 nM, respectively. nih.govresearchgate.netacs.org Crucially, it shows limited activity at the S1P3 receptor (EC₅₀ >10,000 nM), which is associated with cardiovascular side effects like bradycardia. nih.gov Further SAR studies led to the identification of acyclic head-group analogues, such as compound 8c , which maintained high S1P1 potency (EC₅₀ = 0.5 nM) and selectivity over S1P3. rice.edu
Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): The evaluation of 5-Fluoro- nih.govresearchgate.netthiazolo[5,4-b]pyridine derivatives as mGlu5 PAMs has not been reported in the reviewed literature. Research into mGlu5 PAMs has focused on other heterocyclic systems, such as dihydrothiazolopyridones. nih.gov
Table 2: In Vitro Activity of Thiazolo[5,4-b]pyridine Derivatives on S1P Receptors
| Compound ID | S1P1 EC₅₀ (nM) | S1P5 EC₅₀ (nM) | S1P3 EC₅₀ (nM) | Source(s) |
|---|---|---|---|---|
| AMG 369 | 0.4 | 1.1 | >10,000 | nih.gov |
| 8c | 0.5 | 11 | >10,000 | rice.edu |
DNA Gyrase B: The thiazolo[5,4-b]pyridine scaffold has been identified as a potential inhibitor of bacterial DNA gyrase B, a target for antibacterial agents. nih.govactascientific.com However, specific in vitro enzymatic inhibition data for 5-fluoro derivatives against this target are not extensively detailed in the available literature.
Acyl-ACP Thioesterase: There is no available research indicating that the 5-Fluoro- nih.govresearchgate.netthiazolo[5,4-b]pyridine scaffold has been investigated for activity against Acyl-ACP Thioesterase.
Elucidation of Molecular Mechanisms of Action in Cell-Free or In Vitro Cellular Models
Understanding the molecular basis of action is critical for rational drug design. For thiazolo[5,4-b]pyridine derivatives, this has primarily been explored through molecular docking and in vitro cellular assays.
Enzyme Kinetics and Binding Mode: For PI3K inhibitors, molecular docking studies revealed that the 2-pyridyl thiazolo[5,4-b]pyridine core fits into the ATP binding pocket of PI3Kα. nih.gov The scaffold forms a key hydrogen bond with the hinge residue Val851, while a sulfonamide substituent forms an additional hydrogen bond with Lys802, anchoring the inhibitor in the active site. nih.gov Similarly, docking simulations of EGFR-TK inhibitors showed that the thiazolo[5,4-b]pyridine core forms essential interactions with the kinase hinge region. nih.gov For S1P1 agonists, molecular modeling suggested that the potent derivative AMG 369 has a strong preference for a specific rotamer conformation, which differentiates it from less active analogues and is crucial for its high-affinity binding. nih.gov
Target Engagement and Cellular Effects: In cellular models, the mechanistic effects of these compounds have been confirmed. The potent EGFR-TK inhibitor 10k was shown to inhibit the autophosphorylation of EGFR-TK in HCC827 cells. nih.gov Furthermore, apoptosis assays demonstrated that this compound induced significant early and late apoptosis in cancer cells, confirming that its cytotoxic effect is mediated through the intended pathway. nih.gov The c-KIT inhibitor 6r was found to block downstream signaling, induce apoptosis, and cause cell cycle arrest in cancer cells. nih.gov
Role of the 5-Fluoro Moiety in Molecular Recognition and Biological Activity
Specific studies elucidating the precise role of a fluorine atom at the 5-position of the nih.govresearchgate.netthiazolo[5,4-b]pyridine ring are not available in the reviewed literature. The fluorinated derivatives reported often bear the fluorine atom on a peripheral phenyl or benzyl (B1604629) substituent rather than directly on the core bicyclic system. nih.govnih.govnih.gov
However, the introduction of a fluorine atom onto a pyridine or related heterocyclic ring is a common strategy in medicinal chemistry with several potential benefits. A fluorine atom at the 5-position, which is adjacent to the ring nitrogen, would be expected to have a significant impact on the electronic properties of the scaffold. It would lower the pKa of the pyridine nitrogen, making it less basic. This can be advantageous for altering a compound's pharmacokinetic properties, such as reducing off-target interactions or improving cell permeability by decreasing the likelihood of protonation at physiological pH.
Furthermore, fluorine can engage in specific, favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity. It can also block a site of metabolism, thereby improving the metabolic stability and half-life of a compound. While these general principles are well-established, their specific contribution in the context of the 5-Fluoro- nih.govresearchgate.netthiazolo[5,4-b]pyridine scaffold remains an area for future investigation.
Fluorine's Impact on Hydrogen Bonding and Lipophilicity
The introduction of a fluorine atom at the 5-position of the nih.govnih.govthiazolo[5,4-b]pyridine scaffold has a profound and multifaceted impact on the molecule's ability to form hydrogen bonds and on its lipophilicity. These two parameters are critical for the interaction of the molecule with its biological targets and for its ability to traverse cellular membranes.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect on the pyridine ring. This electronic perturbation can modulate the hydrogen bond accepting and donating capabilities of the entire heterocyclic system. Specifically, the nitrogen atoms within the thiazolo[5,4-b]pyridine core, which can act as hydrogen bond acceptors, have their basicity and, consequently, their hydrogen bonding strength altered. While organofluorine is generally considered a weak hydrogen bond acceptor, its presence can indirectly influence stronger hydrogen bonds within the molecule by altering the electronic landscape.
Below is a table summarizing the predicted effects of 5-fluoro substitution on key physicochemical properties of a hypothetical nih.govnih.govthiazolo[5,4-b]pyridine core structure.
| Property | Unsubstituted nih.govnih.govthiazolo[5,4-b]pyridine | 5-Fluoro- nih.govnih.govthiazolo[5,4-b]pyridine | Rationale for Change |
| Calculated logP | Lower | Higher | Increased nonpolar surface area due to fluorine. |
| Hydrogen Bond Acceptor Strength (Pyridine N) | Moderate | Reduced | Electron-withdrawing effect of fluorine decreases basicity. |
| Hydrogen Bond Donor Potential | Dependent on substituents | Dependent on substituents | Fluorine itself is not a significant hydrogen bond donor. |
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction generally follows the trend I > Br > Cl > F. Due to its high electronegativity and low polarizability, fluorine is typically a very weak halogen bond donor.
In the context of 5-Fluoro- nih.govnih.govthiazolo[5,4-b]pyridine derivatives, the fluorine atom at the 5-position is unlikely to be a significant contributor to the binding affinity through halogen bonding. The electron-rich pyridine ring further diminishes the potential for the fluorine atom to develop a positive electrostatic potential (σ-hole) which is necessary for a halogen bond to form.
The following table provides a comparative analysis of the potential for halogen bonding among different halogen-substituted nih.govnih.govthiazolo[5,4-b]pyridine derivatives.
| Halogen at position 5 | Electronegativity | Polarizability | Predicted Halogen Bond Donor Strength |
| Fluorine | 3.98 | Low | Very Weak / Negligible |
| Chlorine | 3.16 | Moderate | Weak to Moderate |
| Bromine | 2.96 | Higher | Moderate to Strong |
| Iodine | 2.66 | High | Strong |
Chemical Derivatization and Functionalization Strategies for 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine Scaffold
Regioselective Functionalization at Thiazole (B1198619) Moiety
The thiazole ring within the nih.govdmed.org.uathiazolo[5,4-b]pyridine (B1319707) system offers a primary site for chemical modification, particularly at the C2-position. This position is susceptible to various transformations, allowing for the introduction of diverse substituents.
A common strategy involves an initial halogenation step. For instance, the 2-amino group of a precursor can be converted to a bromo derivative via a copper bromide-mediated bromination reaction. nih.gov This 2-bromo intermediate serves as a versatile handle for subsequent cross-coupling reactions.
Another effective method for functionalizing the C2-position is the Liebeskind-Srogl cross-coupling reaction. This palladium-catalyzed, copper(I)-mediated reaction allows for the coupling of heteroaryl thioethers with boronic acids under neutral conditions. rhhz.net This desulfurative cross-coupling provides a direct route to install aryl groups at the C2-position, expanding the structural diversity of the scaffold. rhhz.net
Furthermore, installing a sulfone group on the thiazole ring transforms it into a versatile reactive tag. This moiety facilitates a range of transformations including nucleophilic aromatic substitution (SNAr) reactions, various metal-catalyzed couplings, and radical-based alkylations, demonstrating its utility as a flexible building block for constructing complex molecules. nih.gov
Table 1: Examples of C2-Functionalization Reactions on the Thiazolo[5,4-b]pyridine Scaffold
| Starting Material | Reagents & Conditions | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-7-morpholinothiazolo[5,4-b]pyridine | tBuONO, CuBr₂ | 2-Bromo-7-morpholinothiazolo[5,4-b]pyridine | Bromination (Sandmeyer-type) | Good | nih.gov |
| 2-(Methylthio)thiazolo[4,5-b]pyridines | Arylboronic acids, Pd(PPh₃)₄, CuTC | 2-Aryl-thiazolo[4,5-b]pyridines | Liebeskind-Srogl Coupling | 48-94% | rhhz.net |
Note: The table includes examples from related thiazolopyridine systems to illustrate the reactivity of the thiazole ring.
Functionalization of the Pyridine (B92270) Ring
The pyridine portion of the scaffold can also be functionalized, although its electron-deficient nature influences the types of reactions that are favorable. Functionalization can occur at various positions, including C5, C6, and C7, often guided by the substituents already present on the ring.
Research has demonstrated the successful functionalization at the C6-position of the thiazolo[5,4-b]pyridine scaffold, a novel modification reported in the context of developing c-KIT inhibitors. nih.gov The introduction of substituents at this position was achieved through a multi-step synthesis beginning with a pre-functionalized pyridine derivative. nih.gov Similarly, the C5-position has been a target for modification in the development of inhibitors for various kinases like BCR-ABL, RAF, and VEGFR2. nih.gov
Nucleophilic substitution is a key strategy for modifying the pyridine ring, especially when leaving groups such as halogens are present. For example, a morpholinyl group can be introduced at the C7-position by reacting a 2,6-dichloro-3-nitropyridine (B41883) precursor with morpholine, followed by further steps to construct the fused thiazole ring. nih.gov
Development of 5-Fluoro-nih.govdmed.org.uathiazolo[5,4-b]pyridine as a Building Block for Complex Molecules
The thiazolo[5,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a core for developing potent kinase inhibitors. nih.govresearchgate.net Its structural similarity to biologically important purines allows it to bind effectively to the ATP-binding sites of various kinases. nih.gov
This scaffold has been utilized to create inhibitors for a range of kinases, including:
Phosphoinositide 3-kinase (PI3K) nih.gov
c-KIT nih.gov
Bruton's tyrosine kinase (ITK) nih.gov
BCR-ABL nih.gov
RAF nih.gov
VEGFR2 nih.gov
The general synthetic strategy involves the construction of the core thiazolo[5,4-b]pyridine unit, which is then elaborated into more complex molecules. This is typically achieved by introducing a reactive handle, such as a bromine atom at the C2-position, which then allows for the attachment of other complex heterocyclic or aryl moieties via cross-coupling reactions. nih.gov For example, a 2-bromo-7-morpholinothiazolo[5,4-b]pyridine intermediate can be coupled with a substituted pyridine boronic acid ester to generate potent PI3K inhibitors. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the nature of the coupled fragments.
Cross-Coupling Reactions and Heterocyclic Annulations
Cross-coupling reactions are indispensable tools for the derivatization of the 5-Fluoro- nih.govdmed.org.uathiazolo[5,4-b]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki cross-coupling reaction is widely employed. A halogenated thiazolopyridine, such as a 2-bromo derivative, can be coupled with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst like Pd(dppf)Cl₂. nih.govnih.gov This reaction is fundamental to linking the thiazolopyridine core to other pharmacophoric groups, as seen in the synthesis of c-KIT and PI3K inhibitors. nih.govnih.gov
The Liebeskind-Srogl reaction offers an alternative C-C bond-forming strategy, particularly useful for functionalizing the C2-position by coupling thioethers with boronic acids. rhhz.net
Heterocyclic annulation refers to the construction of an additional ring fused to the existing scaffold. While direct annulation onto the pre-formed 5-Fluoro- nih.govdmed.org.uathiazolo[5,4-b]pyridine is not extensively documented, related syntheses show how fused systems can be built. For example, reacting a thiourea (B124793) derivative with 2,3-dichloroquinoxaline (B139996) results in a thiazolo[4,5-b]quinoxaline product, demonstrating a method for fusing a pyrazine (B50134) ring across the C4 and C5 positions of a thiazole. nih.gov Another approach involves starting with a di-functionalized pyridine, such as 2,6-diaminopyridine, which can react with reagents like 2-methoxybenzaldehyde (B41997) and elemental sulfur to form a dithiazolo[4,5-b:5',4'-e]pyridine, where two thiazole rings are fused to the central pyridine ring. dmed.org.ua
Table 2: Examples of Cross-Coupling Reactions for Thiazolopyridine Scaffolds
| Substrate | Coupling Partner | Catalyst/Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| 6-Bromo-2-(Boc-amino)thiazolo[5,4-b]pyridine | 2-Methyl-5-nitrophenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, K₂CO₃ | Suzuki Coupling | 2-(Boc-amino)-6-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridine | nih.gov |
| 2-Bromo-7-morpholinothiazolo[5,4-b]pyridine | Substituted pyridine boronic acid ester | Pd(dppf)Cl₂, K₂CO₃ | Suzuki Coupling | 2-(Substituted pyridin-yl)-7-morpholinothiazolo[5,4-b]pyridine | nih.gov |
Applications of 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine in Chemical Biology and Material Science Research
Development as Molecular Probes for Biological Systems
Molecular probes are essential tools in chemical biology for the visualization and study of biological processes within living systems. The development of novel fluorescent probes is a particularly active area of research. While direct studies on 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine (B1319707) as a molecular probe are not extensively documented, the inherent properties of the thiazolopyridine scaffold suggest its potential in this area.
The fusion of electron-rich thiazole (B1198619) and electron-deficient pyridine (B92270) rings can give rise to compounds with intrinsic fluorescence. researchgate.net The introduction of a fluorine atom, a small and highly electronegative substituent, can further enhance the photophysical properties of the molecule. Fluorination is known to improve metabolic stability and can influence the absorption and emission spectra of a fluorophore. For instance, related heterocyclic systems like fused imidazo[1,2-a]pyridine (B132010) have been successfully developed into fluorescent probes for detecting metal ions such as Fe³⁺ and Hg²⁺ in aqueous media and within cells. rsc.org It is conceivable that derivatives of 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine could be designed to act as selective sensors for specific analytes or to visualize particular cellular compartments. The labeling of a bioactive small molecule with a fluorescent probe has become an indispensable tool in cell biology to uncover its subcellular distribution and the location of its molecular target. nih.gov
Integration into Fluorescent or Affinity Tags
Building on their potential as molecular probes, derivatives of 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine could be integrated into larger biomolecules to serve as fluorescent or affinity tags. Fluorescent tags are genetically encoded or chemically attached fluorophores that allow for the tracking of proteins and other biomolecules within a cell. The thiazole-pyrazoline derivatives, for example, have been synthesized and utilized as fluorescent tools in cell biology. nih.gov
An affinity tag is a peptide sequence or a small molecule that can be attached to a protein to facilitate its purification from a complex mixture. While there is no specific research on the use of 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine as an affinity tag, its heterocyclic structure provides multiple points for chemical modification, which could allow for its conjugation to proteins or other molecules of interest. The stability conferred by the C-F bond could be advantageous in this context, ensuring the integrity of the tag during purification processes.
Potential in Agrochemical Research (e.g., as Herbicides)
The field of agrochemical research is continually searching for new and effective herbicides with improved environmental profiles. The introduction of fluorine into agrochemical candidates is a well-established strategy to enhance their biological activity. researchgate.net Fluorinated compounds constitute a significant portion of modern herbicides, with over 25% of recently developed herbicides containing at least one fluorine atom. nih.gov
Thiazolopyridine derivatives have been investigated for their herbicidal properties. dmed.org.ua The thiazolo[5,4-b]pyridine scaffold, in particular, has been identified as a core structure in the discovery of various kinase inhibitors, a mechanism of action that can be relevant for herbicidal activity. nih.gov The presence of a fluorine atom in the 5-position of the pyridine ring could significantly influence the herbicidal potency and selectivity of the compound. Fluorine can alter the electronic properties of the molecule, affecting its binding to target enzymes, as well as its uptake and transport within the plant.
| Compound Class | Target/Mechanism | Potential Impact of 5-Fluoro Substitution |
| Thiazolopyridines | Kinase Inhibition | Enhanced binding affinity, altered selectivity |
| General Herbicides | Various | Improved metabolic stability, modified uptake and transport |
Exploratory Studies in Materials Science (e.g., Organic Electronics, Sensors)
In the realm of materials science, heterocyclic compounds are explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials are highly dependent on their molecular structure. The thiazolo[5,4-b]pyridine core, with its fused aromatic system, could exhibit interesting charge transport properties.
The introduction of a fluorine atom can have a profound effect on the electronic structure of organic materials. Fluorination typically lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the stability and performance of organic electronic devices. While specific studies on 5-Fluoro- researchgate.netnih.govthiazolo[5,4-b]pyridine in this context are yet to be reported, the broader class of thiazole-containing compounds has shown promise. For instance, thiazole-based fluorescent compounds have been investigated for their use in fluorescence probes and sensors. nih.govresearchgate.net The development of fluorescent sensors for environmental pollutants is an area where such molecules could find application.
Future Research Directions and Unaddressed Academic Questions
Development of Asymmetric Synthesis for Chiral 5-Fluoro-organic-chemistry.orgnih.govthiazolo[5,4-b]pyridine Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Currently, methods for the asymmetric synthesis of chiral 5-Fluoro- organic-chemistry.orgnih.govthiazolo[5,4-b]pyridine (B1319707) derivatives are not well-established, representing a critical area for future research.
An unaddressed academic question is how the electronic properties of the fluorine atom at the 5-position will influence the stereochemical outcome of asymmetric reactions. Future research should focus on several promising strategies:
Chiral-at-Metal Catalysis : An emerging strategy in asymmetric synthesis involves using catalysts where the chirality originates from the metal center itself, rather than from chiral ligands. rsc.org The development of chiral Rhodium(III) or Iridium(III) complexes could be explored for asymmetric Friedel-Crafts-type alkylation/cyclization reactions to construct the thiazolopyridine core with high enantioselectivity. rsc.org This approach offers the advantage of using simpler, achiral ligands, which can be more cost-effective and versatile. rsc.org
Substrate-Controlled Diastereoselective Synthesis : Another avenue involves the use of chiral auxiliaries attached to the starting materials. For instance, adapting methods used for the synthesis of chiral Δ2-thiazolines, which can be precursors to the thiazole (B1198619) ring, could be a viable strategy. nih.gov Methods like Sharpless asymmetric dihydroxylation on an appropriate unsaturated precursor could introduce chirality early in the synthetic sequence, guiding the formation of the final chiral product. nih.gov
Enantioselective C-H Functionalization : Directing group-assisted, transition-metal-catalyzed enantioselective C-H functionalization at a prochiral center on a pre-formed 5-Fluoro- organic-chemistry.orgnih.govthiazolo[5,4-b]pyridine core is a highly atom-economical approach. nih.gov Research into palladium-catalyzed reactions using chiral transient directing groups could yield enantioenriched derivatives. nih.gov The influence of the 5-fluoro substituent on the reactivity and selectivity of such C-H activation steps remains a key question to be investigated.
Advanced Mechanistic Characterization of Target Interactions
Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, including c-KIT, PI3K, and EGFR-TK, which are crucial targets in cancer therapy. nih.govnih.govnih.gov While initial studies often rely on enzymatic assays and computational docking to predict binding modes, a deeper, more dynamic understanding of the target interactions is necessary for rational drug design. nih.govmdpi.com
Future research must move beyond static pictures of binding and address several key questions using advanced biophysical techniques: drugdiscoverychemistry.comresearchgate.net
Binding Kinetics and Residence Time : Surface Plasmon Resonance (SPR) can provide detailed information on the binding kinetics (k_on and k_off rates) of 5-Fluoro- organic-chemistry.orgnih.govthiazolo[5,4-b]pyridine analogues. reactionbiology.com A critical unaddressed question is how the 5-fluoro group affects the drug-target residence time. A longer residence time can lead to a more durable pharmacological effect in vivo, which is a highly desirable property for kinase inhibitors.
Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) allows for the complete thermodynamic characterization of the binding event, dissecting the binding affinity (K_D) into its enthalpic (ΔH) and entropic (ΔS) contributions. drugdiscoverychemistry.com This would help elucidate the driving forces behind the interaction and clarify the specific thermodynamic impact of the fluorine atom, which can engage in favorable orthogonal multipolar interactions.
Structural Biology : High-resolution co-crystal structures obtained via X-ray crystallography are essential to definitively map the precise binding mode. mdpi.com This would confirm the predicted hydrogen bonds (e.g., with hinge region residues like Val851 in PI3Kα) and reveal other key interactions, such as those with water molecules or specific contacts made by the fluorine atom in the ATP-binding pocket. mdpi.com
Target Occupancy in Cellular Environments : Techniques like Cellular Thermal Shift Assays (CETSA) can be employed to verify that the compounds engage with their intended target in a physiological context within living cells, providing a crucial link between in vitro affinity and cellular activity.
Computational Design of Next-Generation Analogues
Computational chemistry plays a pivotal role in modern drug discovery, enabling the rapid design and evaluation of new chemical entities. unibl.org For the 5-Fluoro- organic-chemistry.orgnih.govthiazolo[5,4-b]pyridine scaffold, initial studies have utilized molecular docking to guide synthesis. nih.govnih.gov However, more sophisticated computational approaches are needed to fully exploit the potential of this chemical series.
Future research directions should focus on integrated, multi-parameter computational optimization:
Structure-Based Pharmacophore Modeling : Building upon existing docking studies, receptor-ligand pharmacophore models can be generated based on the specific interactions of high-affinity 5-fluoro analogues with their kinase targets. nih.govsemanticscholar.org These models serve as powerful 3D search queries for virtual screening of large compound libraries to identify novel, structurally diverse hits. nih.gov
Molecular Dynamics (MD) Simulations : A key unaddressed question is the dynamic effect of the 5-fluoro substituent on the ligand's conformational stability and its binding to the target protein. MD simulations can model the flexibility of both the ligand and the protein, providing insights into the stability of binding poses and the role of water molecules in the active site, which are often missed by static docking approaches.
ADMET Prediction : Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the success of a drug candidate. Future computational work must incorporate in silico ADMET models to filter and prioritize designed analogues, ensuring that they possess not only high potency but also favorable drug-like properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) : To more accurately model the specific interactions involving the highly electronegative fluorine atom (e.g., halogen bonds, dipole interactions), QM/MM calculations can be employed. This hybrid approach treats the active site with higher-level quantum mechanics, offering a more precise understanding of the electronic effects governing binding affinity and selectivity.
Exploration of Novel Reaction Catalysis for 5-Fluoro-organic-chemistry.orgnih.govthiazolo[5,4-b]pyridine Synthesis
The synthesis of the core thiazolo[5,4-b]pyridine structure often relies on established methods like the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov While effective, there is considerable scope for improvement in terms of efficiency, substrate scope, and sustainability.
Future research should explore cutting-edge catalytic methods to address current limitations:
Advanced Suzuki-Miyaura Catalysts : The coupling of electron-deficient heterocyclic halides can be challenging. Research into novel palladium catalysts with highly active, sterically demanding phosphine (B1218219) ligands (e.g., dialkylbiphenylphosphines) could significantly improve yields and reaction conditions for the synthesis of 5-Fluoro- organic-chemistry.orgnih.govthiazolo[5,4-b]pyridine precursors. organic-chemistry.org These advanced catalysts often show greater tolerance for functional groups and can operate under milder conditions. acs.org
C-H Activation and Functionalization : A paradigm shift from traditional cross-coupling would be to utilize direct C-H activation/functionalization. Rhodium(III)-catalyzed C-H activation has been successfully used to synthesize multi-substituted fluorinated pyridines from simpler precursors. nih.gov Exploring similar catalytic systems for the direct C-H arylation or annulation to form the thiazolopyridine scaffold would be a highly innovative and atom-economical approach.
Photoredox Catalysis : Visible-light photoredox catalysis offers a powerful and sustainable platform for forging complex bonds under mild conditions. Investigating photoredox-mediated pathways for the construction of the thiazole or pyridine (B92270) ring could provide access to novel derivatives that are difficult to obtain through traditional thermal methods.
Q & A
Q. What are the standard synthetic routes for 5-fluoro-[1,3]thiazolo[5,4-b]pyridine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of pyridine-thiazole precursors. A common method starts with halogenated pyridine derivatives (e.g., 2-chloro-3,5-dinitropyridine) reacting with thiol-containing intermediates under controlled pH and temperature. For example, sodium carbonate is used to facilitate annulation, yielding the thiazolo[5,4-b]pyridine core . Industrial-scale synthesis employs continuous flow reactors to maintain consistency in temperature and reagent stoichiometry . Purification often involves column chromatography with gradients of ethyl acetate/hexane, as seen in Suzuki-Miyaura coupling steps for introducing aryl groups .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR identify substituent positions and confirm fluorine integration .
- X-ray crystallography : Resolves bond angles and packing patterns, as demonstrated in B-raf kinase co-crystal structures (PDB: 1XU7) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures) .
Q. What are the primary biological targets of thiazolo[5,4-b]pyridine derivatives in preclinical research?
These compounds target kinases and enzymes critical in disease pathways:
- PI3Kα/δ : Inhibitors like AMG 369 show nanomolar IC₅₀ values by occupying the ATP-binding pocket .
- c-KIT : Derivatives with 3-(trifluoromethyl)phenyl groups at R1 inhibit c-KIT (IC₅₀ = 9.87 µM) via hydrophobic pocket interactions .
- B-raf kinase : Structural studies reveal binding to the DFG-out conformation, disrupting kinase activation .
Advanced Research Questions
Q. How do substituent modifications at the R1 position affect enzymatic inhibition of c-KIT?
Structure-activity relationship (SAR) studies highlight:
- 3-Trifluoromethylphenyl (6h) : Optimal for c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the binding pocket .
- Methylene insertion (6i) or urea replacement (6j) : Reduces activity by disrupting hydrogen bonding with Val603 and Ala622 .
- Electron-withdrawing groups (e.g., fluorine) : Enhance metabolic stability but may reduce solubility, requiring formulation adjustments .
Table 1 : Key SAR Findings for c-KIT Inhibition
| Derivative | R1 Group | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 6h | 3-CF₃-phenyl | 9.87 | Optimal hydrophobic fit |
| 6i | CH₂-3-CF₃-phenyl | >50 | Loss of hydrogen bonding |
| 6j | Urea-linked 3-CF₃-phenyl | Inactive | Steric hindrance in binding pocket |
Q. What computational strategies are used to predict binding modes of thiazolo[5,4-b]pyridine derivatives?
- Molecular docking (AutoDock/Vina) : Predicts ligand orientation in kinase pockets (e.g., PI3Kα), guided by co-crystal structures (e.g., 1XU7) .
- Molecular dynamics (MD) simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical residues (e.g., Lys802 in PI3Kα) .
- Free energy perturbation (FEP) : Quantifies ΔΔG changes for substituent modifications, prioritizing synthetic targets .
Q. How can contradictory activity data across studies be resolved?
Discrepancies in IC₅₀ values often arise from:
- Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter competitive inhibition profiles. Standardize using radiometric kinase assays .
- Cell permeability : Fluoro-substituted derivatives may show lower cellular activity despite strong enzymatic inhibition. Address via prodrug strategies or formulation .
- Off-target effects : Counter-screen against related kinases (e.g., VEGFR2) to confirm selectivity .
Q. What non-therapeutic applications exist for thiazolo[5,4-b]pyridine derivatives?
- Polymer solar cells : Derivatives with electron-withdrawing thiazolo-pyridine units enhance charge transport in bulk heterojunction layers. Optimize via side-chain engineering (e.g., alkyl vs. aryl groups) .
- Fluorescent probes : Fluorine atoms enable ¹⁹F-NMR tracking in biological systems, useful for studying drug distribution .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
